N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide
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Overview
Description
N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 4-chlorophenyl group and a dipropylsulfamoyl group, which contribute to its distinct chemical behavior and reactivity.
Scientific Research Applications
N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide typically involves the reaction of 4-chlorobenzoic acid with dipropylamine and a sulfonyl chloride derivative. The process can be summarized in the following steps:
Formation of 4-chlorobenzoyl chloride: 4-chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-chlorobenzoyl chloride.
Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with dipropylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of sulfonamide-sensitive enzymes, disrupting metabolic pathways in microorganisms or cancer cells.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide can be compared with other sulfonamide derivatives, such as:
- N-(4-chlorophenyl)-4-(methylsulfamoyl)benzamide
- N-(4-chlorophenyl)-4-(ethylsulfamoyl)benzamide
- N-(4-chlorophenyl)-4-(butylsulfamoyl)benzamide
These compounds share similar structural features but differ in the length and nature of the alkyl groups attached to the sulfonamide moiety. The unique dipropylsulfamoyl group in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-13-22(14-4-2)26(24,25)18-11-5-15(6-12-18)19(23)21-17-9-7-16(20)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEMMLGEOXVXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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